molecular formula C22H18O6 B2702021 7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 896034-71-2

7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2702021
CAS No.: 896034-71-2
M. Wt: 378.38
InChI Key: VSTHVDQGXZSQTO-UHFFFAOYSA-N
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Description

This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological and pharmacological activities.

Preparation Methods

The synthesis of 7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves several steps. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.

Scientific Research Applications

7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of fluorescent chemosensors and other materials science applications.

Mechanism of Action

The mechanism of action of 7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione can be compared with other similar compounds, such as:

    8-Ethoxy-3-(7-hydroxy-2-oxochromen-4-yl)chromen-2-one: This compound has a hydroxyl group instead of an ethoxy group, which may result in different chemical and biological properties.

    8-Ethoxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one: The presence of a methoxy group instead of an ethoxy group can also influence its reactivity and applications.

Properties

IUPAC Name

8-ethoxy-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-3-25-14-8-9-15-16(12-20(23)27-19(15)11-14)17-10-13-6-5-7-18(26-4-2)21(13)28-22(17)24/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTHVDQGXZSQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OCC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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